

A Comparative Analysis of Uracil-15N2 and Unlabeled Uracil: A Technical Guide

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Compound of Interest

Compound Name: *Uracil-15N2*

Cat. No.: *B1365363*

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This technical guide provides an in-depth comparison of the chemical properties of **Uracil-15N2** and its unlabeled counterpart. It is intended for researchers, scientists, and professionals in drug development who utilize isotopic labeling in their studies. This document outlines the core chemical characteristics, presents detailed experimental protocols for their determination, and illustrates relevant biochemical pathways.

Core Chemical Properties: A Comparative Overview

Isotopic labeling of uracil with two ^{15}N atoms at positions 1 and 3 (**Uracil-15N2**) is a powerful technique for tracing the metabolic fate of this crucial nucleobase in various biological systems. While this substitution is fundamental for techniques like NMR spectroscopy and mass spectrometry, it has a negligible impact on the bulk chemical properties of the molecule. The electronic structure, which governs properties like solubility and acidity, remains virtually unchanged. The primary differences arise from the increased nuclear mass.

Physical and Chemical Data

The table below summarizes the key quantitative data for both unlabeled uracil and **Uracil-15N2**.

Property	Unlabeled Uracil	Uracil-15N2	Data Source(s)
Molecular Formula	C ₄ H ₄ N ₂ O ₂	C ₄ H ₄ ¹⁵ N ₂ O ₂	[1]
Molecular Weight	112.09 g/mol	114.07 g/mol	[1][2][3][4]
Appearance	White crystalline solid	White to off-white solid	[1][5]
Melting Point	335 °C (decomposes)	>300 °C (decomposes)	[1][2][6]
Solubility in Water (25 °C)	3.6 mg/mL	Not explicitly reported, but expected to be nearly identical to unlabeled uracil.	[1][3]
Solubility in PBS (pH 7.2)	~8 mg/mL	Not explicitly reported, but expected to be nearly identical to unlabeled uracil.	[7]
Solubility in Organic Solvents	Ethanol: ~0.8 mg/mL DMSO: ~50 mg/mL DMF: ~60 mg/mL	Not explicitly reported, but expected to be nearly identical to unlabeled uracil.	[7]
Acidic pK _a	9.39 - 9.45	Not explicitly reported, but expected to be nearly identical to unlabeled uracil.	[2][3]
Basic pK _a	-3.4	Not explicitly reported, but expected to be nearly identical to unlabeled uracil.	[2]
UV/Vis Absorbance (λ _{max})	259 nm	Not explicitly reported, but expected to be nearly identical to unlabeled uracil.	[7]

Spectroscopic Properties: The Key Distinction

The most significant divergence between **Uracil-15N2** and unlabeled uracil lies in their spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

- **¹⁵N NMR Spectroscopy:** **Uracil-15N2** is specifically designed for ¹⁵N NMR studies. The ¹⁵N nucleus has a spin of 1/2, making it NMR-active. These studies allow for the direct observation of the nitrogen atoms within the uracil ring, providing detailed information about hydrogen bonding, molecular structure, and dynamics.[8][9] The chemical shifts of the ¹⁵N resonances are sensitive to the local electronic environment.
- **¹H and ¹³C NMR Spectroscopy:** The presence of ¹⁵N isotopes also influences the spectra of neighboring ¹H and ¹³C nuclei through spin-spin coupling. This coupling can be used to assign resonances and gain further structural insights.
- **Mass Spectrometry:** The 2-dalton mass shift of **Uracil-15N2** (114.07 Da vs 112.09 Da) allows for its unambiguous detection and quantification in complex biological matrices, making it an excellent tracer for metabolic flux analysis.

Experimental Protocols

The following sections detail generalized methodologies for determining the key chemical properties of uracil.

Determination of Melting Point

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

- A small, finely ground sample of uracil is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded. For uracil, this is a decomposition point rather than a true melting point.

Determination of Aqueous Solubility

Objective: To quantify the maximum amount of uracil that can be dissolved in water at a specific temperature.

Methodology:

- An excess amount of uracil is added to a known volume of deionized water in a sealed container.
- The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached. Sonication may be required to aid dissolution.[\[10\]](#)
- The suspension is filtered to remove undissolved solid.
- The concentration of uracil in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry at 259 nm or High-Performance Liquid Chromatography (HPLC).

Determination of pK_a by Potentiometric Titration

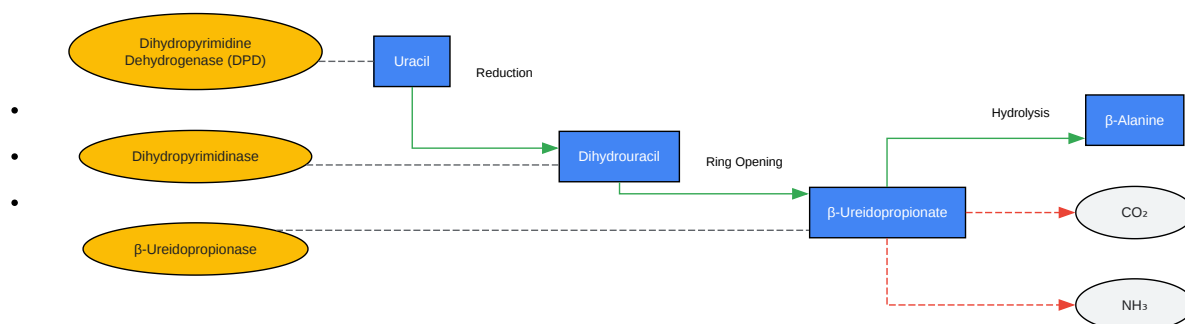
Objective: To determine the acid dissociation constant of uracil.

Methodology:

- A known mass of uracil is dissolved in a known volume of deionized water.
- A calibrated pH electrode is immersed in the solution.
- A standardized solution of a strong base (e.g., 0.1 N NaOH) is added in small, precise increments.
- The pH of the solution is recorded after each addition.
- A titration curve (pH vs. volume of titrant added) is plotted.
- The pK_a is determined from the pH at the half-equivalence point.

Biochemical Pathway: Uracil Degradation

Uracil is a key component of RNA and its metabolism is a fundamental cellular process.[3] The reductive pathway of uracil degradation breaks it down into simpler molecules. This pathway is crucial for nucleobase recycling and preventing the accumulation of excess pyrimidines.



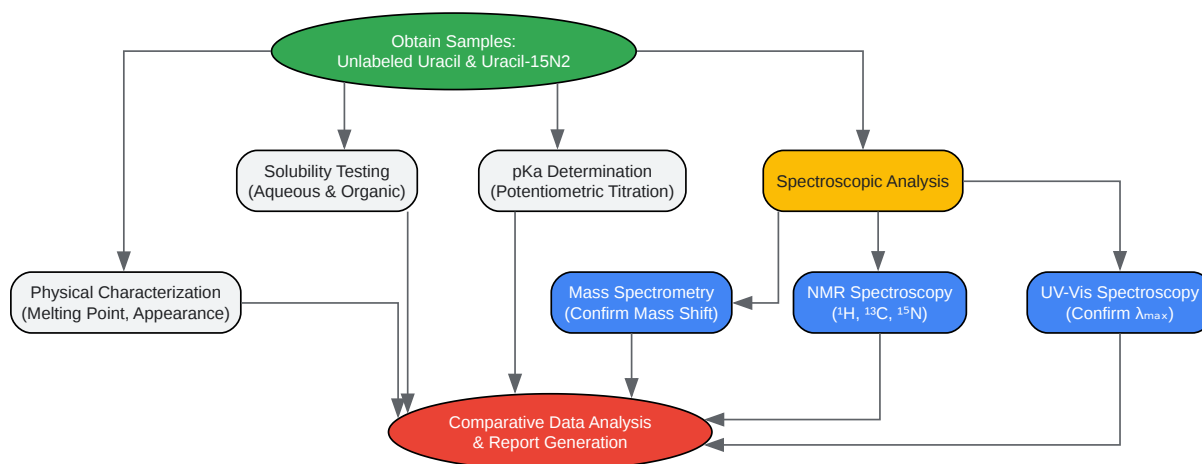
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Caption: Reductive pathway of uracil degradation.

This pathway illustrates the enzymatic conversion of uracil to β-alanine, ammonia, and carbon dioxide.[11] The initial and rate-limiting step is catalyzed by dihydropyrimidine dehydrogenase (DPD).[11]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the properties of unlabeled uracil and **Uracil-15N2**.



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Caption: Workflow for comparative analysis.

Conclusion

The primary distinction between **Uracil-15N2** and unlabeled uracil is its increased molecular weight and its utility in NMR spectroscopy. For most practical purposes in terms of handling, solubility, and acid-base chemistry, the properties of the two compounds can be considered identical. The choice to use **Uracil-15N2** is therefore dictated by the analytical requirements of the experiment, specifically when tracing the metabolic fate or investigating the structural and dynamic properties of uracil-containing biomolecules at the atomic level.

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